cis-4-(tert-Butyl)cyclohexanamine hydrochloride
Overview
Description
Cis-4-(tert-Butyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H22ClN . It has a molecular weight of 191.74 g/mol . The IUPAC name for this compound is 4-tert-butylcyclohexan-1-amine;hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H21N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H . The canonical SMILES representation is: CC©©C1CCC(CC1)N.Cl .Physical and Chemical Properties Analysis
The compound has a molecular weight of 191.74 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass of the compound is 191.1440774 g/mol . The compound appears as a white to yellow solid .Scientific Research Applications
Chemical Structure and Reactivity
- Halogénation of tert-Butyl Cyclohexenes :
- Study by Bouteiller-Prati, Bouteiller, & Aycard (1983) focused on the nuclear magnetic resonance (NMR) analysis of bromination and chlorination products of tert-butyl cyclohexenes. This research sheds light on the chemical behavior of such compounds under halogenation conditions.
Crystallography and Conformational Analysis
- X-ray Diffraction Studies of tert-Butyl-Substituted Cyclohexanes :
- Research by Gordillo et al. (1992) employed X-ray diffraction to understand the rotational conformation of tert-butyl-substituted cyclohexanes. Such studies are crucial for comprehending the structural aspects of similar compounds.
Biocatalysis and Perfumery
- Continuous-Flow Biocatalytic Synthesis of Fragrances :
- A study by Tentori et al. (2020) demonstrated the use of alcohol dehydrogenases for the stereoselective synthesis of cis-4-alkylcyclohexanols, including tert-butyl variants. This approach is significant for the environmentally friendly production of fragrances.
Platinum Complexes in Chemistry
- Synthesis and Characterization of Platinum(II) Complexes :
- Research conducted by Olsson, Arunachalampillai, & Wendt (2007) explored the preparation and reactivity of platinum complexes with tert-butylphosphino cyclohexane ligands. This research contributes to the development of novel catalysts and materials in organometallic chemistry.
Stereochemistry and Catalysis
- Diastereoselective Electrocatalytic Hydrogenation :
- The work of Shimizu, Fukazawa, Shida, & Atobe (2022) on the diastereoselective electrocatalytic hydrogenation of mono-substituted cyclohexanones highlights the development of sustainable chemistry processes. These methods are critical for the efficient synthesis of stereochemically complex molecules.
Conformational Studies in Solution
- Conformational Analysis in Solvents :
- Research by Abraham, Chambers, & Thomas (1993) focused on the conformational isomerism of tert-butylcyclohexanol in various solvents. Understanding solvent effects on conformation is vital for applications in solution chemistry and pharmaceutical formulation.
Safety and Hazards
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZRLLGEYNJZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610870 | |
Record name | 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61886-14-4, 54572-02-0 | |
Record name | NSC106474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC93202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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